Roxatidine acetate is a histamine H2-receptor antagonist. [] Upon administration, it is rapidly metabolized into its active form, roxatidine, by esterases present in the small intestine, plasma, and liver. [] Roxatidine serves as a potent inhibitor of both basal and stimulated gastric acid secretion in various animal models and humans. [] This compound plays a crucial role in scientific investigations focused on understanding gastric acid secretion, histamine H2-receptor pharmacology, and the development of novel therapeutic strategies for acid-related disorders.
One synthetic approach for Roxatidine acetate hydrochloride begins with hydroxybenzaldehyde. [] This compound undergoes ammonolysis and reduction to produce 3-piperidine methyl phenol. Subsequently, the product is condensed with N-bromo-propyl phthalic amide, followed by hydrazine hydrolyzation to yield 3-piperidine methyl phenoxy propylamine. Finally, sequential amination using hydroxyacetic acid acyl and esterification by acetic anhydride result in the formation of Roxatidine acetate hydrochloride. []
Another synthetic method involves a multi-step process starting with 3-hydroxy benzaldehyde, undergoing Leukart reductive amination, acylation, and substitution reactions to produce Roxatidine acetate. [] This approach demonstrates a yield of 28.8% for Roxatidine acetate. []
Roxatidine acetate hydrochloride undergoes metabolism in rat and dog liver homogenates, leading to the formation of oxygenated metabolites. [] These metabolites include the 3-hydroxypiperidine derivative (M1) and the 2-oxopiperidine derivative (M2) in rats, while M2 is not detected in dogs. [] This metabolic pathway highlights species-specific variations in Roxatidine acetate hydrochloride metabolism.
Roxatidine acetate, specifically its active metabolite roxatidine, functions as a specific and competitive histamine H2-receptor antagonist. [] This mechanism involves binding to the H2-receptor on parietal cells in the stomach, effectively blocking histamine from binding and initiating the signaling cascade that results in gastric acid secretion. []
Roxatidine acetate is rapidly absorbed following oral administration, demonstrating a bioavailability exceeding 95%. [] It is quickly converted to its active metabolite, roxatidine. [] Roxatidine exhibits potent inhibition of both basal and stimulated gastric acid secretion. [] Notably, it lacks anti-androgenic effects and does not interfere with the hepatic metabolism of other drugs. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7